1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride is an organic compound known for its pharmacological properties. It belongs to the class of benzazocines, which are characterized by their unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride involves several steps. One common method starts with the preparation of 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime. This intermediate is then reduced using zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction of the oxime intermediate to the final product using zinc dust and acetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Zinc Dust: Used in the reduction of the oxime intermediate.
Acetic Acid and Acetic Anhydride: Used as solvents and reagents in the reduction process.
Major Products Formed
The major product formed from these reactions is this compound itself, along with various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated as a potential analgesic agent due to its ability to modulate pain pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects . The specific molecular targets and pathways involved include the mu, delta, and kappa opioid receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclazocine: Another benzazocine derivative with similar analgesic properties.
Pentazocine: A related compound known for its use as a pain reliever.
Volazocine: Shares structural similarities and pharmacological effects.
Uniqueness
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride is unique due to its specific binding affinity to opioid receptors and its potential for reduced side effects compared to other analgesics . Its bicyclic structure also provides a distinct chemical profile that can be exploited for the development of new therapeutic agents .
Properties
CAS No. |
76777-25-8 |
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Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-6-11-10(5-1)9-4-3-7-13-12(11)8-9;/h1-2,5-6,9,12-13H,3-4,7-8H2;1H |
InChI Key |
FHZJPYCXPONQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C3=CC=CC=C23)NC1.Cl |
Origin of Product |
United States |
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